molecular formula C22H24N2O2S B379382 N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide

N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide

Cat. No.: B379382
M. Wt: 380.5g/mol
InChI Key: DFDWOPWTZNGAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a sulfonamide group attached to a phenyl ring, further substituted with a dimethylanilino group

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5g/mol

IUPAC Name

N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H24N2O2S/c1-16-11-13-20(14-12-16)27(25,26)24-21-10-5-4-9-19(21)15-23-22-17(2)7-6-8-18(22)3/h4-14,23-24H,15H2,1-3H3

InChI Key

DFDWOPWTZNGAMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=C(C=CC=C3C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=C(C=CC=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with formaldehyde to form a Schiff base, which is then reduced to the corresponding amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. Additionally, the dimethylanilino group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide
  • N-{2-[(2,6-dimethylanilino)methyl]phenyl}-4-chlorobenzenesulfonamide
  • N-{2-[(2,6-dimethylanilino)methyl]phenyl}-4-nitrobenzenesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzene ring enhances its hydrophobicity, potentially increasing its binding affinity to hydrophobic pockets in proteins. Additionally, the dimethylanilino group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

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